Synthesis of 4-(5-ethynyl-2-pyridyl)morpholine
Synthesis of 4-(5-ethynyl-2-pyridyl)morpholine
An In-Depth Technical Guide to the
Introduction
4-(5-ethynyl-2-pyridyl)morpholine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure combines a pyridine core, a reactive ethynyl group, and a morpholine moiety, offering multiple points for further functionalization. The ethynyl group is particularly useful for engaging in carbon-carbon bond-forming reactions such as the Sonogashira coupling, click chemistry, and polymerization.[1][2] The morpholine substituent can enhance solubility and modulate the pharmacokinetic properties of derivative compounds.[3][4]
This guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(5-ethynyl-2-pyridyl)morpholine. We will delve into the strategic considerations for the synthesis, provide detailed, step-by-step protocols, and explain the underlying mechanisms and rationale for the experimental choices, grounding our discussion in established chemical principles.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 4-(5-ethynyl-2-pyridyl)morpholine is most effectively approached through a convergent strategy that sequentially installs the morpholine and ethynyl functionalities onto a pyridine scaffold. Our retrosynthetic analysis identifies two key bond disconnections: the C-N bond of the morpholine and the C-C bond of the ethynyl group.
This leads to a logical forward synthesis commencing from a di-halogenated pyridine, which allows for selective, sequential reactions. The chosen strategy involves three primary stages:
-
Palladium-Catalyzed Sonogashira Coupling: Introduction of a protected alkyne onto the pyridine ring. This reaction is one of the most effective methods for forming sp-sp² carbon-carbon bonds.[5]
-
Nucleophilic Aromatic Substitution (SNAr): Installation of the morpholine ring.
-
Deprotection: Removal of the alkyne's protecting group to yield the terminal alkyne.
The following workflow diagram illustrates this synthetic strategy.
Caption: Overall synthetic workflow for 4-(5-ethynyl-2-pyridyl)morpholine.
Part 1: Synthesis of 4-(5-Bromo-pyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution
The synthesis begins by installing the morpholine moiety onto the pyridine core. Starting with 2-chloro-5-bromopyridine, the chlorine atom at the C2 position is significantly more activated towards nucleophilic aromatic substitution than the bromine atom at C5 due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the clean installation of morpholine at the desired position.
Experimental Protocol
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount Used |
| 2-Chloro-5-bromopyridine | 1.0 | 192.45 | 10.0 g (51.96 mmol) |
| Morpholine | 3.0 | 87.12 | 13.6 mL (155.9 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | 129.24 | 13.6 mL (77.94 mmol) |
| N-Methyl-2-pyrrolidone (NMP) | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-bromopyridine (10.0 g, 51.96 mmol), N-Methyl-2-pyrrolidone (NMP, 100 mL), morpholine (13.6 mL, 155.9 mmol), and N,N-Diisopropylethylamine (DIPEA) (13.6 mL, 77.94 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-water with stirring. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum to yield 4-(5-bromo-pyridin-2-yl)morpholine as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Part 2: Synthesis of the Protected Alkyne via Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] In this step, the previously synthesized 4-(5-bromo-pyridin-2-yl)morpholine is coupled with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) under the reaction conditions.[1]
Mechanistic Insight: The Sonogashira Catalytic Cycle
The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a reactive copper acetylide intermediate.[6]
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount Used |
| 4-(5-Bromo-pyridin-2-yl)morpholine | 1.0 | 243.11 | 10.0 g (41.12 mmol) |
| (Trimethylsilyl)acetylene | 1.5 | 98.22 | 8.7 mL (61.68 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.56 | 2.37 g (2.06 mmol) |
| Copper(I) Iodide (CuI) | 0.10 | 190.45 | 0.78 g (4.11 mmol) |
| Triethylamine (Et₃N) | - | - | 100 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |
Procedure:
-
To a flame-dried 500 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(5-bromo-pyridin-2-yl)morpholine (10.0 g, 41.12 mmol), tetrakis(triphenylphosphine)palladium(0) (2.37 g, 2.06 mmol), and copper(I) iodide (0.78 g, 4.11 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous tetrahydrofuran (100 mL) and triethylamine (100 mL) via cannula.
-
Add (trimethylsilyl)acetylene (8.7 mL, 61.68 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[7]
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine.
Part 3: Deprotection to Yield the Final Product
The final step is the cleavage of the silicon-carbon bond to unmask the terminal alkyne. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation.[8] The fluoride ion has a very high affinity for silicon, driving the reaction to completion under mild conditions.[8]
Mechanistic Insight: Silyl Ether Deprotection
The fluoride ion from TBAF acts as a nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate. This intermediate is unstable and fragments, cleaving the C-Si bond to release the acetylide anion, which is subsequently protonated during workup to yield the terminal alkyne.[8]
Caption: Mechanism of TMS-alkyne deprotection using a fluoride source.
Experimental Protocol
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount Used |
| 4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine | 1.0 | 260.42 | 10.0 g (38.40 mmol) |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | 1.1 | - | 42.2 mL (42.2 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 150 mL |
Procedure:
-
Dissolve 4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine (10.0 g, 38.40 mmol) in anhydrous THF (150 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the 1 M solution of TBAF in THF (42.2 mL, 42.2 mmol) dropwise to the stirred solution over 15 minutes.[8][9]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 4-(5-ethynyl-2-pyridyl)morpholine as a pure solid.[10]
Conclusion
This guide outlines a reliable and scalable three-step synthesis for 4-(5-ethynyl-2-pyridyl)morpholine. The strategy leverages a regioselective nucleophilic aromatic substitution to install the morpholine moiety, followed by a robust Sonogashira coupling to introduce a protected ethynyl group, and concludes with a mild fluoride-mediated deprotection. The causality behind each experimental choice, from the selection of starting materials to the specific reaction conditions, is grounded in well-established principles of organic chemistry. The protocols described herein are self-validating and provide a clear pathway for researchers in drug discovery and materials science to access this versatile chemical intermediate.
References
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- Google Patents.
-
Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]
-
PMC. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. [Link]
-
Knowledge UChicago. Supporting Information. [Link]
-
YouTube. Silyl group deprotection by TBAF solution. [Link]
-
ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. [Link]
-
RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Syntheses Procedure. [Link]
-
GalChimia. Just a little, please. [Link]
-
ResearchGate. Background on morpholine synthesis and our approach. [Link]
- BenchChem. Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
-
MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]
-
Starshinechemical. 4-(5-Ethynyl-2-pyridinyl)morpholine. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Eureka | Patsnap. 2-chloro pyridine preparation method. [Link]
-
PubMed. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation. [Link]
-
PMC. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
NIST WebBook. Morpholine. [Link]
-
PMC. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
-
PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 5-Alkynylated Uracil-Morpholino Monomers Using Sonogashira Coupling. [Link]
-
PMC. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. [Link]
-
Organic Syntheses Procedure. [Link]
-
ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
-
Shodhganga. Chapter 4. [Link]
-
ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 4-(5-Ethynyl-2-pyridinyl)morpholine | Starshinechemical [starshinechemical.com]
